An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole. This heterocyclic compound belongs to a class of molecules that has garnered significant interest in medicinal chemistry due to the established biological activities of both benzimidazole and pyrazole scaffolds. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents by consolidating key information on this promising molecular framework.
Introduction: The Significance of the Benzimidazole-Pyrazole Scaffold
The fusion of benzimidazole and pyrazole rings into a single molecular entity has emerged as a compelling strategy in modern drug discovery. The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure found in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][3] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in many approved drugs and clinical candidates, demonstrating analgesic, anti-inflammatory, and antitumor effects.[3]
The combination of these two pharmacophores in 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole is anticipated to yield hybrid molecules with unique and potentially enhanced biological profiles. This guide will delve into the fundamental aspects of this specific compound, providing a solid foundation for its further exploration and application in drug development programs.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole is characterized by a benzimidazole core substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl moiety.
Caption: Chemical structure of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole.
A summary of the key computed physicochemical properties is presented in Table 1. These values are computationally derived and provide a valuable starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₄ | [4] |
| Molecular Weight | 198.22 g/mol | [4] |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)-1H-benzimidazole | [4] |
| InChIKey | ILAJBGJRKOVOJZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CN1C=C(C=N1)C2=NC3=CC=CC=C3N2 | [4] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis and Characterization
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole typically follows established methodologies for the formation of 2-substituted benzimidazoles. The most common and direct approach involves the condensation of o-phenylenediamine with 1-methyl-1H-pyrazole-4-carbaldehyde.
General Synthetic Pathway
The primary synthetic route involves the reaction of o-phenylenediamine with a pyrazole-4-carboxaldehyde derivative. This condensation reaction can be promoted by various catalysts and reaction conditions, often involving an oxidative cyclization step.[5]
Caption: General synthetic workflow for 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole.
Exemplary Synthetic Protocol
Materials:
-
o-Phenylenediamine
-
1-methyl-1H-pyrazole-4-carbaldehyde
-
Cerium ammonium nitrate (CAN) (as an oxidizing agent/catalyst)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of cerium ammonium nitrate.
-
Oxidant Addition: Slowly add hydrogen peroxide to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole.
Rationale for Experimental Choices:
-
The use of an oxidizing agent like cerium ammonium nitrate in the presence of hydrogen peroxide facilitates the cyclodehydrogenation of the intermediate Schiff base formed from the condensation of the diamine and the aldehyde. This approach often leads to higher yields and cleaner reactions compared to methods requiring stoichiometric oxidants.
-
Methanol and ethanol are commonly used solvents due to their ability to dissolve the reactants and their compatibility with the reaction conditions.
Spectroscopic Characterization
The structural elucidation of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole relies on a combination of spectroscopic techniques. Although specific spectral data for the title compound is not available in the provided search results, typical chemical shifts and absorption bands for related benzimidazole-pyrazole derivatives can be inferred.[6][7]
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole and pyrazole rings, the N-methyl protons of the pyrazole, and the N-H proton of the benzimidazole. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm). The N-methyl protons will be a sharp singlet in the upfield region (δ 3.5-4.0 ppm). The benzimidazole N-H proton is often broad and appears far downfield (δ 12.0-13.0 ppm), especially in DMSO-d₆.[6]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule. The aromatic and heteroaromatic carbons will resonate in the range of δ 110-155 ppm. The N-methyl carbon will appear at a higher field.[6]
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the benzimidazole N-H group.
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are observed just below 3000 cm⁻¹.
-
C=N and C=C stretching: These vibrations from the aromatic rings will be present in the 1650-1450 cm⁻¹ region.
3.3.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The ESI-MS spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton.
Potential Applications in Drug Discovery
The benzimidazole-pyrazole scaffold is a rich source of biologically active molecules. Derivatives of this class have shown promise in a variety of therapeutic areas.
Antimicrobial Activity
Numerous studies have reported the significant antibacterial and antifungal activities of benzimidazole-pyrazole hybrids.[2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. The specific substitution pattern on both the benzimidazole and pyrazole rings plays a crucial role in determining the potency and spectrum of antimicrobial activity.
Anticancer Activity
The development of novel anticancer agents is a major focus of research involving this scaffold. Benzimidazole-pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3] The structural features of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole make it an attractive candidate for further investigation as a potential anticancer agent.
Caption: Potential mechanisms of action for 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole in drug discovery.
Conclusion and Future Directions
2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole represents a molecule of significant interest for medicinal chemists and drug development professionals. Its structure, combining two well-established pharmacophores, suggests a high potential for diverse biological activities. This guide has provided a foundational understanding of its chemical properties, a viable synthetic strategy, and an overview of its potential therapeutic applications.
Future research should focus on the detailed experimental validation of the physicochemical and spectroscopic properties of this compound. Furthermore, comprehensive biological screening against a wide range of therapeutic targets, including kinases, microbial enzymes, and cancer cell lines, is warranted to fully elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related analogs, will be crucial in optimizing the potency and selectivity of this promising scaffold for the development of next-generation therapeutic agents.
References
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). PMC. [Link]
-
Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. (2023). Academia.edu. [Link]
-
c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. [Link]
-
Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. (2012). JOCPR. [Link]
-
Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. (2022). ResearchGate. [Link]
-
Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. (2021). Journal of Pharmaceutical Research International. [Link]
-
2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole. (n.d.). PubChem. [Link]
-
New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (2022). PMC. [Link]
-
Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. (2012). ResearchGate. [Link]
-
Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). ResearchGate. [Link]
-
Synthesis of antimicrobial benzimidazol pyrazol compounds and biological activity. (2024). IJNRD. [Link]
-
N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. (2011). MDPI. [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). HAL Open Science. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. [Link]
-
2-(2-methyl-4-pyrazol-1-ylphenyl)-1H-benzimidazole. (n.d.). PubChem. [Link]
-
Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. (2012). Journal of Pharmaceutical and Scientific Innovation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds [academia.edu]
- 4. 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole | C11H10N4 | CID 16227558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. rsc.org [rsc.org]
- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
